molecular formula C13H7BrN2O2S B13660257 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid

2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid

Cat. No.: B13660257
M. Wt: 335.18 g/mol
InChI Key: MYLMLYDPIKXUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic acid is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores—a quinoline ring and a thiazole-carboxylic acid group—which are frequently found in compounds with significant biological activity . The bromo-substituted quinoline scaffold is a structure of high interest in anticancer and antiviral agent development. Quinoline derivatives are known to exhibit a wide range of biological activities, including efficacy against various cancer cell lines and viruses . The presence of the bromine atom at the 5-position provides a versatile handle for further structural diversification via cross-coupling reactions, allowing researchers to create a library of analogues for structure-activity relationship (SAR) studies. The thiazole-4-carboxylic acid moiety significantly enhances the molecule's potential. Thiazole rings are established components in numerous FDA-approved drugs and are known to contribute to activity against kinases and other enzymatic targets . The carboxylic acid functional group offers a site for salt formation to improve solubility or for conjugation to other molecular entities . Furthermore, molecules containing both thiazole and carboxylic acid groups have been investigated as potent inhibitors of specific kinases, such as c-Met, a key target in oncology research . Key Research Applications: Medicinal Chemistry: Serves as a versatile intermediate for the design and synthesis of novel small-molecule inhibitors, particularly for kinase targets like c-Met . SAR Exploration: The bromine and carboxylic acid groups are ideal synthetic handles for parallel and combinatorial chemistry to optimize potency and selectivity. Anticancer & Antiviral Research: The quinoline-thiazole hybrid structure is a promising scaffold for developing new therapeutic agents against cancers and viral infections, building on the known activities of these heterocycles . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H7BrN2O2S

Molecular Weight

335.18 g/mol

IUPAC Name

2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H7BrN2O2S/c14-9-4-3-8(11-7(9)2-1-5-15-11)12-16-10(6-19-12)13(17)18/h1-6H,(H,17,18)

InChI Key

MYLMLYDPIKXUDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C3=NC(=CS3)C(=O)O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic acid generally involves:

  • Construction of the thiazole-4-carboxylic acid core.
  • Introduction of bromine substituent at the 5-position of the thiazole ring.
  • Coupling or attachment of the 5-bromoquinolin-8-yl moiety to the thiazole ring.

The key challenge is the selective bromination and formation of the thiazole ring with the carboxylic acid functionality intact.

Synthesis of Thiazole-4-carboxylic Acid Derivatives

A foundational step is the preparation of thiazole-4-carboxylic acid or its esters as intermediates.

  • Methyl thiazole-4-carboxylate synthesis and hydrolysis : According to a Chinese patent (CN102372680A), methyl thiazole-4-carboxylate can be synthesized by stirring methyl thiazolidine-4-carboxylate with manganese dioxide in acetonitrile at 60–100°C for 24–72 hours, followed by filtration and solvent removal. Hydrolysis of the methyl ester with 10% sodium hydroxide aqueous solution at reflux for 1 hour, then acidification to pH 3 with hydrochloric acid, precipitates thiazole-4-carboxylic acid, which is filtered and dried.
Step Reagents/Conditions Outcome
Oxidation Methyl thiazolidine-4-carboxylate, MnO2, acetonitrile, 60–100°C, 24–72 h Methyl thiazole-4-carboxylate
Hydrolysis 10% NaOH aqueous solution, reflux 1 h, acidify to pH 3 with HCl Thiazole-4-carboxylic acid

Bromination and Substitution on Thiazole Ring

  • Bromination of thiazole derivatives : Bromination at the 5-position of thiazole rings can be achieved using bromine or brominating agents under controlled conditions. For example, bromination of α-bromoacyl derivatives in acetic acid at room temperature leads to 2,5-disubstituted thiazoles.

  • Synthesis of 2-bromo-5-chlorothiazole-4-carboxylate : A recent patent (CN117777051B) describes a multi-step synthesis involving chlorination of 2-aminothiazole-4-carboxylic ester, followed by diazotization-bromination to obtain 2-bromo-5-chlorothiazole-4-carboxylate. The process includes:

    • Reaction of bromine with pyruvic acid in solvent at controlled temperature.
    • Addition of thiourea and monohydric alcohol for overnight reaction.
    • Chlorination of 2-aminothiazole ester.
    • Diazotization-bromination under dilute acid and low temperature with sodium nitrite.

This approach highlights the importance of temperature control (T1 to T5 ranges) and post-reaction purification steps such as extraction and drying to obtain high-purity bromo-substituted thiazole carboxylates.

Coupling of 5-Bromoquinolin-8-yl Moiety

While direct literature specifically detailing the coupling of the 5-bromoquinolin-8-yl group to thiazole-4-carboxylic acid is limited, related synthetic approaches can be inferred from quinoline and thiazole chemistry:

  • The quinoline ring can be functionalized at the 8-position with an amino or halogen substituent to facilitate coupling.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are commonly employed to attach heterocyclic moieties such as thiazoles to quinoline derivatives.
  • The presence of a bromine substituent on the quinoline or thiazole ring allows for selective coupling reactions.

Representative Synthetic Route (Inferred and Combined)

Step Reaction Type Reagents/Conditions Product
1 Formation of methyl thiazole-4-carboxylate Methyl thiazolidine-4-carboxylate + MnO2, acetonitrile, 60–100°C, 24–72h Methyl thiazole-4-carboxylate
2 Hydrolysis 10% NaOH aqueous solution, reflux 1h, acidify to pH 3 with HCl Thiazole-4-carboxylic acid
3 Bromination Bromine in acetic acid or suitable solvent, controlled temperature 5-Bromo-thiazole-4-carboxylic acid derivative
4 Coupling Pd-catalyzed cross-coupling with 5-bromoquinolin-8-yl precursor This compound

Research Findings and Yields

  • The oxidation and hydrolysis steps to obtain thiazole-4-carboxylic acid from methyl esters typically proceed with good yields, often above 70% depending on reaction time and purity of reagents.
  • Bromination reactions on thiazole rings are generally high yielding (>80%) when temperature and reagent stoichiometry are carefully controlled.
  • Diazotization-bromination reactions for introducing bromine substituents on thiazole rings achieve high selectivity and purity when performed under dilute acidic conditions with temperature control.
  • Cross-coupling reactions for attaching quinoline moieties to thiazole rings are well-documented in heterocyclic chemistry, often yielding products in the range of 60–90% depending on catalyst and conditions.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Temperature/Time Yield Range (%) Notes
Oxidation to methyl thiazole-4-carboxylate Methyl thiazolidine-4-carboxylate, MnO2, acetonitrile 60–100°C, 24–72 h 70–85 Requires stirring and filtration
Hydrolysis to thiazole-4-carboxylic acid 10% NaOH aqueous, reflux 1 h, acidify with HCl Reflux 1 h 75–90 Precipitation on acidification
Bromination of thiazole ring Bromine in acetic acid or suitable solvent Room temp to 60°C 80–90 Controlled addition of bromine essential
Diazotization-bromination 2-amino-5-chlorothiazole ester, dilute acid, NaNO2 Below 10°C, 1 h >85 Careful temperature control critical
Coupling with 5-bromoquinolin-8-yl Pd-catalyst, suitable base and solvent Variable, often reflux 60–90 Cross-coupling conditions adapted from literature

Scientific Research Applications

2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways:

    DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.

    Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Several structurally related thiazole-carboxylic acid derivatives have been synthesized and studied. Key analogs include:

Compound Name (CAS No.) Substituents/Modifications Structural Similarity Score Key Features
Target Compound 5-Bromoquinolin-8-yl at thiazole-2-position N/A Bromine enhances lipophilicity; quinoline may improve DNA/protein interaction
5-Bromo-4-methylthiazole-2-carboxylic acid (874509-45-2) 5-Bromo, 4-methyl on thiazole 0.86 Methyl group increases steric hindrance; bromine position differs
2-Bromothiazole-4-carboxylic acid (5198-88-9) Bromine at thiazole-2-position 0.84 Lacks quinoline; simpler structure with limited bioactivity scope
Methyl-4-bromothiazole-2-carboxylate (1025468-06-7) Methyl ester at thiazole-2-position 0.94 Ester group reduces acidity; higher lipophilicity vs. carboxylic acid
(E)-2-(2-(quinolin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid (Compound 2) Quinolin-2-ylmethylene hydrazinyl substituent N/A Hydrazine linker enhances chelation potential; antimicrobial activity

Key Observations :

  • Bromine Position: Bromine at the quinoline’s 5-position (target compound) vs. thiazole’s 2-position (CAS 5198-88-9) alters electronic effects and steric interactions.
  • Functional Groups : Carboxylic acid (target) vs. ester (CAS 1025468-06-7) impacts solubility and bioavailability.
Antimicrobial Activity
Antioxidant Activity
  • Compound 3 (8-hydroxyquinoline-thiazole hybrid): Showed significant radical scavenging (IC₅₀ = 12.3 µM in DPPH assay), outperforming pyridine analogs due to hydroxyl group .
  • Target Compound : The absence of a hydroxyl group may reduce antioxidant efficacy compared to Compound 3 but could improve metabolic stability.
Neuroprotective Potential
  • TC Derivatives : Reduced AMPAR current amplitude by 40–60% at 100 µM, suggesting therapeutic relevance in neurodegenerative diseases .

Physicochemical and ADMET Properties

  • Lipophilicity: The target compound’s bromoquinoline group increases logP vs.
  • Solubility : Carboxylic acid group improves aqueous solubility compared to ester derivatives (e.g., CAS 1025468-06-7) .
  • ADMET Predictions :
    • Compound 2 : Moderate intestinal absorption (Caco-2 permeability = 0.6 × 10⁻⁶ cm/s) and low hepatotoxicity risk .
    • Target Compound : Bromine may increase metabolic stability but could elevate toxicity risks (e.g., bioaccumulation).

Biological Activity

2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to a thiazole ring, which is known for its diverse biological activities. The synthesis of various derivatives of thiazole and quinoline has been reported, indicating the versatility of these structures in drug development. For instance, modifications to the thiazole or quinoline rings can enhance biological activity by altering lipophilicity and electron-withdrawing properties .

Antimicrobial Activity

Research indicates that compounds containing the thiazole and quinoline structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of 8-hydroxyquinoline showed promising activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Table 1: Antimicrobial Activity of Thiazole and Quinoline Derivatives

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.0625
8-Hydroxyquinoline derivativeKlebsiella pneumoniae0.125

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Compounds similar to this compound have shown inhibition of tubulin polymerization, a mechanism critical for cancer cell proliferation. For instance, certain thiazole derivatives exhibited IC50 values in the low nanomolar range against prostate cancer cell lines, indicating potent anticancer activity .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundWM-1640.021
Other thiazole derivativesProstate cancer<0.1

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Antimicrobial Mechanism : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Anticancer Mechanism : The anticancer effects are primarily due to the inhibition of tubulin polymerization, which is essential for mitosis in cancer cells . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical settings:

  • Study on Antibacterial Efficacy : A series of thiazole derivatives were synthesized and tested against multidrug-resistant bacterial strains. The results showed that modifications to the thiazole ring significantly enhanced antibacterial potency .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that specific modifications to the quinoline structure led to improved cytotoxicity compared to existing chemotherapeutic agents .

Q & A

Basic: What are the established synthetic routes for 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between brominated quinoline derivatives and thiazole precursors. For example, analogous thiazole-carboxylic acids are prepared by reacting hydrazine derivatives with aldehyde/ketone intermediates under reflux conditions, followed by cyclization . Characterization involves elemental analysis, FTIR (to confirm carboxylic acid and thiazole C–S/C=N stretches), 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (to verify substitution patterns), and mass spectrometry for molecular ion validation .

Basic: What spectroscopic and chromatographic methods are critical for validating purity and structural integrity?

Key methods include:

  • NMR : Assigns proton environments (e.g., quinoline protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.5–8.2 ppm) and confirms regiochemistry .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C–Br vibration at ~600 cm1^{-1}) .
  • HPLC : Assesses purity (>95% typically required for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: How is the compound screened for initial biological activity in academic settings?

Primary screens include:

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/-negative bacteria and fungi) .
  • Antioxidant assays : DPPH radical scavenging and FRAP tests to evaluate electron-donating capacity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values) .

Advanced: How do structural modifications (e.g., bromine position, carboxylate group) influence aryl hydrocarbon receptor (AhR) binding affinity?

The bromine atom at C5 of the quinoline moiety enhances electrophilicity, promoting AhR ligand-receptor interactions, while the carboxylic acid group improves solubility for in vitro assays. Competitive binding studies using 3H^{3} \text{H}-TCDD displacement and luciferase reporter assays (e.g., in HepG2 cells) quantify affinity changes. Derivatives with electron-withdrawing groups on the quinoline show higher AhR activation .

Advanced: What computational strategies are used to predict ADMET properties and optimize bioavailability?

  • In silico modeling : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. The carboxylic acid group reduces logP, enhancing aqueous solubility but limiting membrane penetration .
  • Docking simulations : AutoDock Vina models interactions with AhR’s PAS-B domain, highlighting hydrogen bonding with Ser365 and π-π stacking with Phe289 .

Advanced: How can contradictory bioactivity data between studies be resolved methodologically?

Discrepancies (e.g., variable IC50_{50} values) often arise from:

  • Assay conditions : Differences in cell line viability protocols (e.g., serum concentration, incubation time). Standardize using CLSI guidelines .
  • Compound stability : Degradation in DMSO stock solutions quantified via LC-MS over 72 hours .
  • Purity verification : Re-analyze batches with HPLC-UV/ELSD to exclude impurity-driven artifacts .

Advanced: What experimental approaches elucidate the compound’s mechanism in inducing apoptosis?

  • Flow cytometry : Annexin V/PI staining to quantify early/late apoptotic populations.
  • Western blotting : Measure cleavage of caspase-3, PARP, and Bcl-2/Bax ratios in treated cells .
  • Transcriptomics : RNA-seq identifies AhR-regulated pathways (e.g., CYP1A1, NRF2) .

Advanced: How is the compound’s stability under physiological conditions assessed for in vivo studies?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma stability : Mix with mouse/human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound remaining .

Advanced: What strategies improve solubility for pharmacokinetic studies without compromising activity?

  • Prodrug design : Convert carboxylic acid to ethyl ester (improves logP by 1–2 units), then hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm via DLS) to enhance circulation time .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize potency?

  • Analog libraries : Synthesize derivatives with halogens (Cl, F) at quinoline C5/C8 or thiazole C2/C4.
  • Biological testing : Rank EC50_{50} in AhR luciferase assays and correlate with Hammett σ values to assess electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.